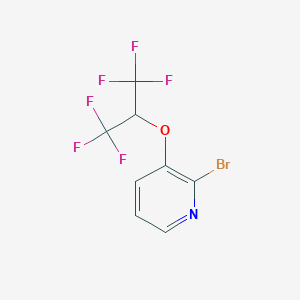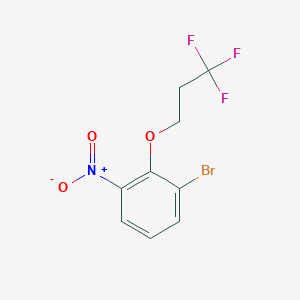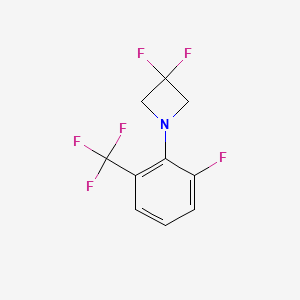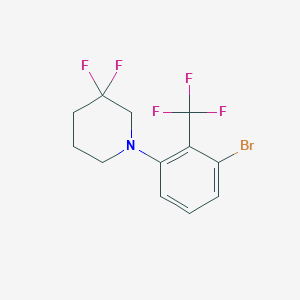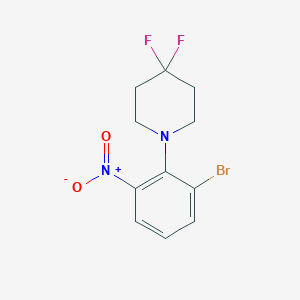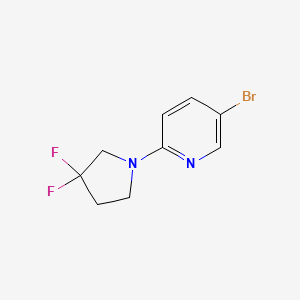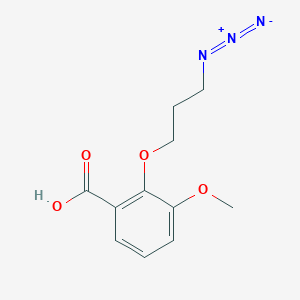
2-(3-Azidopropoxy)-3-methoxybenzoic acid
描述
2-(3-Azidopropoxy)-3-methoxybenzoic acid is an organic compound that features both azide and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations, particularly in click chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)-3-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzoic acid.
Formation of 3-(3-Methoxybenzoyloxy)propyl Azide: This intermediate is prepared by reacting 3-methoxybenzoic acid with 3-azidopropanol in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle azide compounds, which can be hazardous.
化学反应分析
Types of Reactions
2-(3-Azidopropoxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction: The azide group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, alkyne substrates, and often a ligand to stabilize the copper catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various nucleophiles and appropriate solvents depending on the desired substitution.
Major Products
Triazoles: Formed from CuAAC reactions.
Amines: Formed from the reduction of the azide group.
Substituted Benzoic Acids: Formed from substitution reactions at the methoxy group.
科学研究应用
2-(3-Azidopropoxy)-3-methoxybenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for bioactive compounds, particularly those involving triazole moieties.
Materials Science: Utilized in the preparation of functionalized materials through click chemistry.
Bioconjugation: The azide group allows for the conjugation of biomolecules via click chemistry, useful in drug delivery and diagnostic applications.
作用机制
The mechanism of action of 2-(3-Azidopropoxy)-3-methoxybenzoic acid largely depends on the specific chemical transformations it undergoes. For example, in click chemistry, the azide group reacts with an alkyne to form a stable triazole ring. This reaction is highly specific and efficient, making it valuable for bioconjugation and materials science applications.
相似化合物的比较
Similar Compounds
3-Azidopropionic Acid: Similar in structure but lacks the methoxy and benzoic acid moieties.
2-(3-Azidopropoxy)acetic Acid: Similar but with an acetic acid group instead of a benzoic acid group.
Azo Compounds: Contain the N=N functional group but differ significantly in structure and reactivity.
Uniqueness
2-(3-Azidopropoxy)-3-methoxybenzoic acid is unique due to the combination of its azide, methoxy, and benzoic acid functional groups. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex molecules and functionalized materials.
属性
IUPAC Name |
2-(3-azidopropoxy)-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-17-9-5-2-4-8(11(15)16)10(9)18-7-3-6-13-14-12/h2,4-5H,3,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSSFFUUWJYFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




